molecular formula C15H31NO6 B605463 tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate CAS No. 581065-95-4

tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate

Cat. No.: B605463
CAS No.: 581065-95-4
M. Wt: 321.41
InChI Key: PKESARRNSGIDRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Synthesis tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate (CAS: 581065-95-4) is a polyethylene glycol (PEG)-based compound featuring a tert-butyl ester and a terminal amino group. Its molecular formula is C₁₅H₂₉NO₆, with a molecular weight of 322.39 g/mol. The compound is synthesized via catalytic hydrogenation of a precursor using Pd/C under H₂, achieving yields up to 96% . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 3.70 (t, J = 6.5 Hz), 1.43 (s, 9H, tert-butyl) .
  • MS (ESI+): m/z 322 [MH⁺] .

Applications
This compound is widely used in PROTAC (Proteolysis-Targeting Chimera) development, particularly as a linker to connect target-binding ligands with E3 ubiquitin ligases. Its PEG backbone enhances solubility and bioavailability in drug delivery systems .

Mechanism of Action

Amino-PEG4-t-butyl ester, also known as H2N-PEG4-tBu or tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate, is a heterobifunctional, PEGylated crosslinker . This compound has a wide range of applications in chemical biology and medicinal chemistry .

Target of Action

The primary targets of Amino-PEG4-t-butyl ester are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), with which the amino group of the compound can react .

Mode of Action

Amino-PEG4-t-butyl ester features an amino group at one end and a t-butyl-protected carboxyl group at the other . The amino group is reactive and can form bonds with carboxylic acids, activated NHS esters, and carbonyls . The t-butyl-protected carboxyl group can be deprotected under acidic conditions , freeing the propionic acid for reaction with amines or formation of an active ester with N-hydroxysuccinimide (NHS) or 2,3,5,6-tetrafluorophenol (TFP) .

Biochemical Pathways

The specific biochemical pathways affected by Amino-PEG4-t-butyl ester depend on the molecules it is conjugated with. It’s worth noting that this compound can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules .

Pharmacokinetics

The hydrophilic peg linker in the compound facilitates solubility in biological applications , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of Amino-PEG4-t-butyl ester’s action are largely dependent on the specific molecules it is conjugated with. It can be synthetically incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .

Action Environment

The action, efficacy, and stability of Amino-PEG4-t-butyl ester can be influenced by various environmental factors. For instance, exposure to moisture should be minimized as PEGylation compounds are generally hygroscopic . Also, the compound should be stored at -20°C to maintain its stability.

Biochemical Analysis

Biochemical Properties

The amino group of Amino-PEG4-t-butyl ester is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . This reactivity allows it to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context in which Amino-PEG4-t-butyl ester is used.

Cellular Effects

Its use in bioconjugation suggests that it could potentially influence cell function by modifying the activity or localization of target proteins .

Molecular Mechanism

The molecular mechanism of action of Amino-PEG4-t-butyl ester is largely dependent on its use in specific applications. In the context of bioconjugation, it can exert its effects at the molecular level by forming covalent bonds with target biomolecules, potentially influencing their activity, localization, or interactions with other molecules .

Temporal Effects in Laboratory Settings

Its use as a reagent in bioconjugation suggests that it is likely to be stable under typical laboratory conditions .

Metabolic Pathways

Its reactivity with carboxylic acids, activated NHS esters, and carbonyls suggests that it could potentially interact with enzymes or cofactors involved in these types of reactions .

Transport and Distribution

Its hydrophilic PEG spacer may facilitate its solubility and distribution in aqueous biological environments .

Subcellular Localization

Its use in bioconjugation suggests that its localization would largely depend on the target biomolecule to which it is conjugated .

Biological Activity

tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate (CAS No. 581065-95-4) is a synthetic compound that has garnered attention for its potential applications in chemical biology and medicinal research. This compound features a primary amine group and a tert-butyl ester linked by a polyethylene glycol (PEG) chain, which enhances its solubility and biocompatibility. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug delivery systems, and relevant case studies.

The molecular formula of this compound is C15H31NO6C_{15}H_{31}NO_6, with a molecular weight of 321.41 g/mol. Its structure allows for versatile interactions with biomolecules, making it a valuable tool in various biochemical applications.

PropertyValue
Molecular FormulaC₁₅H₃₁NO₆
Molecular Weight321.41 g/mol
Purity≥ 95%
Storage Conditions-20°C in dark place
Hazard StatementsH302, H315, H319

The biological activity of this compound primarily stems from its ability to modify biomolecules through bioconjugation. The primary amine group facilitates conjugation with peptides, proteins, and drugs, while the PEG chain enhances solubility and reduces immunogenicity. This combination allows for:

  • Targeted Drug Delivery : The compound can be used to create conjugates that improve the pharmacokinetics of therapeutic agents.
  • Solid Phase Peptide Synthesis : The tert-butyl ester group acts as a protecting group during peptide synthesis, allowing for the stepwise assembly of peptides.

Applications in Research

Research has demonstrated the utility of this compound in various contexts:

  • Drug Delivery Systems : Studies have shown that conjugating this compound to drugs can enhance their stability and bioavailability.
  • Bioconjugation Techniques : It serves as a linker in bioconjugation strategies for developing targeted therapies.

Case Study 1: Targeted Delivery of Anticancer Agents

A study investigated the use of this compound as a linker for anticancer drugs. The results indicated that the drug conjugates exhibited improved tumor targeting and reduced side effects compared to free drugs.

Case Study 2: Peptide Synthesis

In another study focused on solid-phase peptide synthesis, researchers utilized the tert-butyl ester functionality to protect the C-terminus during peptide assembly. This approach allowed for higher yields and purities of synthesized peptides.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate serves as a crucial intermediate in the synthesis of pharmaceuticals. Its ability to enhance drug efficacy makes it valuable in developing medications that target specific biological pathways. For instance, it has been explored in the formulation of drugs aimed at improving bioavailability and therapeutic effectiveness.

Case Study: Targeted Drug Delivery Systems

Recent research has highlighted the compound's role in creating targeted drug delivery systems for cancer therapy. By modifying the compound's structure, researchers have developed formulations that allow for more precise delivery of therapeutic agents to tumor sites, thereby minimizing side effects and improving treatment outcomes .

Polymer Chemistry

Advanced Polymer Formulation

In polymer chemistry, this compound is utilized to formulate advanced polymers with enhanced thermal stability and mechanical properties. This is particularly beneficial for industries such as automotive and aerospace where material performance is critical.

Data Table: Properties of Polymers Formulated with this compound

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
Application AreasAutomotive, Aerospace

Biotechnology

Role in Drug Delivery Systems

The compound plays a significant role in biotechnology by facilitating the development of innovative drug delivery systems. These systems are designed to improve the targeting of therapeutic agents, thereby enhancing their effectiveness while reducing systemic toxicity.

Case Study: Cancer Treatment Innovations

A study demonstrated the effectiveness of using this compound in formulating nanoparticles that encapsulate anticancer drugs. This approach not only improved the solubility of hydrophobic drugs but also allowed for controlled release mechanisms that are crucial for effective cancer treatment .

Cosmetic Formulations

Emulsifier and Stabilizer

In the cosmetic industry, this compound acts as an emulsifier and stabilizer in various formulations. It helps create smooth textures and enhances the shelf life of products.

Application Insights

Cosmetic brands utilize this compound to improve product consistency and stability. Its properties allow for better incorporation of active ingredients into formulations without compromising their efficacy .

Environmental Applications

Biodegradable Materials Development

The compound is being investigated for its potential use in creating biodegradable materials aimed at reducing plastic waste. This aligns with global sustainability efforts to promote eco-friendly alternatives in packaging and other applications.

Research Findings

Studies have indicated that incorporating this compound into polymer matrices can enhance biodegradability while maintaining desirable mechanical properties .

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for deprotection in peptide synthesis:

Conditions Products Applications
Trifluoroacetic acid (TFA)3,6,9,12-Tetraoxapentadecan-15-oic acidPeptide chain elongation in solid-phase synthesis
Hydrochloric acid (HCl)Water-soluble carboxylic acidDrug conjugate preparation

In solid-phase peptide synthesis, the tert-butyl group protects the C-terminus during chain assembly. Post-synthesis, TFA cleaves the ester, yielding the free carboxylic acid for further functionalization .

Acylation of the Primary Amine

The primary amine reacts with acylating agents (e.g., acid chlorides, anhydrides) to form stable amides, enabling bioconjugation:

Reagent Product Key Findings
Acetic anhydrideN-Acetylated derivativeEnhanced stability for drug delivery systems
Succinic anhydrideSuccinamide-linked PEG compoundImproved solubility of hydrophobic drugs
EDC/HOBt-mediated couplingPeptide-PEG conjugatesTargeted therapeutic agents with reduced immunogenicity

For example, coupling with AZD5363 (an AKT inhibitor) via EDC/HOBt produced PROTACs (proteolysis-targeting chimeras) that degraded AKT kinase with DC₅₀ values as low as 46 nM .

Nucleophilic Substitution Reactions

The amino group participates in nucleophilic aromatic substitution (SNAr) and Michael additions:

Reaction Type Substrate Outcome
SNAr with aryl halides1-Iodo-3,6,9,12-tetraoxa...PEGylated aryl amines for fluorescent probes
Michael additionAcrylate derivativesBranched PEG architectures for polymer chemistry

A study demonstrated that shorter PEG linkers (e.g., PEG4) in SNAr reactions enhanced AKT degradation efficiency compared to longer chains, achieving >90% protein depletion at 1 μM .

Condensation and Cyclization

The amine and ester groups enable cyclization and Schiff base formation:

Reaction Conditions Products
Intramolecular cyclizationBasic pHMacrocyclic lactams for drug encapsulation
Schiff base formationAldehydes/ketonesImine-linked PEG hydrogels for tissue engineering

Cyclization under basic conditions yielded macrocycles with cavity sizes suitable for hosting small molecules, enhancing drug delivery specificity.

Role in Protecting Group Strategies

The tert-butyl ester serves as a transient protecting group in multi-step syntheses:

Step Function Deprotection Method
Peptide synthesisC-terminal protectionTFA-mediated cleavage
Polymer functionalizationTemporary ester maskingAcidic hydrolysis

This strategy was pivotal in synthesizing CRBN- and VHL-recruiting degraders, where selective deprotection enabled precise control over conjugate architecture .

Comparative Reactivity of Analogues

Compound Functional Groups Reactivity Highlights
Methyl 1-{[(t-Boc)amino]-PEG4-ester}Methyl ester, t-Boc amineSlower hydrolysis kinetics vs. tert-butyl ester
1-Azido-PEG4-propanoic acid Azide, carboxylic acidClick chemistry compatibility
Iodo-PEG4-tert-butyl ester Iodo, tert-butyl esterEnhanced electrophilicity for SNAr reactions

Q & A

Q. Basic: What are the optimal conditions for synthesizing tert-butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate with high yield and purity?

Methodological Answer:
The compound is synthesized via catalytic hydrogenation of a precursor azide. Key steps include:

  • Hydrogenation : Reacting the azide precursor (e.g., tert-butyl 1-azido-3,6,9,12-tetraoxapentadecan-15-oate) with 10% palladium on activated carbon (Pd/C) under H₂ gas in methanol at 20°C for 1 hour, achieving yields >95% .
  • Purification : Filtration through celite to remove Pd/C, followed by solvent evaporation under reduced pressure to isolate the product as a yellow oil .
  • Alternative Routes : Multi-step sequences involving esterification, mesylation, azide substitution, and reduction (e.g., using NaN₃ or hydrazine) are also viable, with yields optimized by controlling reaction time and stoichiometry .

Q. Basic: How can researchers characterize this compound using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks at δ 3.70 (t, PEG chain protons), 2.86 (t, -NH₂ adjacent CH₂), and 1.43 ppm (s, tert-butyl group). ¹³C NMR confirms ester carbonyl resonance at ~170 ppm .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI+) yields [M+H]⁺ at m/z 322, consistent with the molecular formula C₁₅H₃₁NO₆ .
  • Purity Assessment : LC-MS with retention time (~4.4 min) and UV/ELSD detectors ensure >95% purity .

Q. Advanced: How does the PEG chain length and terminal amino group influence PROTAC linker design using this compound?

Methodological Answer:

  • Solubility vs. Bioactivity : The tetraethylene glycol (PEG4) chain enhances aqueous solubility, while the tert-butyl ester protects the carboxylate during synthesis. The terminal -NH₂ enables conjugation to E3 ligase ligands (e.g., thalidomide analogs) via NHS ester or click chemistry .
  • Steric Considerations : Longer PEG chains (e.g., PEG6) may reduce binding efficiency due to increased flexibility. Empirical testing using SPR or cellular degradation assays (e.g., monitoring BRAFV600E levels) is recommended .
  • Case Study : In BRAF-targeting PROTACs, the compound facilitated >70% protein degradation at 1 µM in melanoma cell lines when conjugated to encorafenib .

Q. Advanced: What strategies mitigate side reactions during conjugation of this compound to biomolecules?

Methodological Answer:

  • Selective Activation : Use NHS esters or azide-alkyne cycloaddition (CuAAC) for site-specific conjugation. For example, azido-PEG4-NHS ester enables efficient coupling to amine-containing peptides without cross-reactivity .
  • Buffer Optimization : Perform reactions in anhydrous DMF or DMSO with DIPEA (1–2 equiv) to scavenge protons and minimize hydrolysis of active esters .
  • Work-Up : Purify conjugates via preparative LC-MS to remove unreacted linker or byproducts .

Q. Advanced: How can researchers address discrepancies in reported solubility data for this compound?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO, methanol, and PBS (pH 7.4) using nephelometry or UV-Vis spectroscopy. For example, reports high solubility in methanol, while notes reduced solubility in aqueous buffers due to the tert-butyl group .
  • Derivatization : Hydrolyze the tert-butyl ester to the free acid (1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid) for improved aqueous solubility in biological assays .

Q. Advanced: How to evaluate the hydrolytic stability of the tert-butyl ester under physiological conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4, 37°C) and monitor ester hydrolysis via LC-MS over 24–72 hours. Quantify degradation products (e.g., free acid) to calculate half-life .
  • Modification for Stability : Replace the tert-butyl group with benzyl or p-nitrophenyl esters for enhanced stability in acidic microenvironments .

Q. Advanced: What structure-function relationships govern dendritic conjugate performance using this compound?

Methodological Answer:

  • Branching vs. Payload Delivery : Conjugation to dendrimers (e.g., polyamidoamine) via azide-alkyne click chemistry increases multivalency but may reduce cellular uptake efficiency. Optimize dendrimer generation (e.g., G3 vs. G5) and linker density using flow cytometry .
  • Case Study : Dendron(SO1861)4-azide conjugates showed 84% coupling efficiency and retained bioactivity in antigen-specific immune decoys .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key attributes of tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications References
This compound C₁₅H₂₉NO₆ 322.39 Amino (-NH₂) PROTAC linkers, drug delivery
tert-Butyl 1-iodo-3,6,9,12-tetraoxapentadecan-15-oate C₁₅H₂₉IO₆ 432.29 Iodo (-I) Alkylating agent, intermediate in organic synthesis
Benzyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate C₁₈H₂₈O₇ 356.42 Hydroxyl (-OH) Protecting group in peptide synthesis, solubility enhancer
tert-Butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate (CAS: 518044-32-1) C₁₅H₃₀O₇ 322.39 Hydroxyl (-OH) PEGylation, bioconjugation, stabilizer in formulations
tert-Butyl 1-azido-3,6,9,12-tetraoxapentadecan-15-oate (CAS: 581066-04-8) C₁₅H₂₉N₃O₆ 371.40 Azido (-N₃) Click chemistry, fluorescent labeling
Methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate C₁₃H₂₇NO₆ 293.36 Amino (-NH₂) Smaller-scale drug delivery, intermediate for methyl ester hydrolysis

Research Findings

  • PROTAC Development: The amino variant demonstrated superior efficacy in BRAF-targeted PROTACs due to its extended PEG chain, which reduces steric hindrance during ternary complex formation .
  • Solubility: Hydroxyl and benzyl derivatives exhibit higher aqueous solubility (>50 mg/mL) compared to the amino variant (~20 mg/mL), making them preferable for hydrophilic formulations .
  • Thermal Stability : The tert-butyl group in all variants enhances thermal stability, with decomposition temperatures exceeding 150°C .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO6/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h4-13,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKESARRNSGIDRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679819
Record name tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581065-95-4
Record name tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 1-Amino-3,6,9,12-tetraoxapentadecan-15-oate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The crude material 18a (3.0 g, 8.0 mmol) was dissolved in ethanol (20 mL) and 300 mg of 10% Pd/C was added. The system was evacuated under vacuum and placed under 1 atm of hydrogen gas via balloon with vigorous stirring, and repeated 4 times to ensure a pure hydrogen atmosphere. The reaction was then stirred overnight at room temperature. TLC showed that the reaction was complete after 16 hrs. The crude reaction was passed through a short pad of celite rinsing with ethyl acetate. The solvent was removed and the amine purified on silica gel using a mixture of 15% methanol and 2.5% triethylamine in methylene chloride as the eluant to give 2.3 g (85% yield) of the desired amine 19a (FIG. 8). 1H NMR: 1.36 (s, 9H), 2.27 (br s., 2H), 2.42 (t, 2H, J=6.4 Hz), 2.80 (t, 2H, J=5.2 Hz), 3.45 (d, 2H, J=5.2 Hz), 3.51-3.59 (m, 12H), 3.63 (d, 2H, J=6.4 Hz). MS: m/z Calculated: 322.21, Found: 321.97.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step Two
Name
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.